molecular formula C27H33N3O B10886466 1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine

1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine

Cat. No.: B10886466
M. Wt: 415.6 g/mol
InChI Key: IGRPYBYIVBGXDJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Core: This can be achieved by reacting piperazine with appropriate alkylating agents.

    Attachment of the Naphthalen-1-ylmethyl Group: This step involves the reaction of the piperazine derivative with naphthalen-1-ylmethyl chloride under basic conditions.

    Introduction of the 2-Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with 2-methoxyphenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., chlorides, bromides) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the naphthalen-1-ylmethyl group.

    4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazine: Lacks the 2-methoxyphenyl group.

    1-(2-Hydroxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine: Has a hydroxy group instead of a methoxy group.

Uniqueness

1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine is unique due to the presence of both the 2-methoxyphenyl and naphthalen-1-ylmethyl groups. These groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C27H33N3O

Molecular Weight

415.6 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine

InChI

InChI=1S/C27H33N3O/c1-31-27-12-5-4-11-26(27)30-19-17-29(18-20-30)24-13-15-28(16-14-24)21-23-9-6-8-22-7-2-3-10-25(22)23/h2-12,24H,13-21H2,1H3

InChI Key

IGRPYBYIVBGXDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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